Evidence 1: +3.01 Da Mass Shift vs. Unlabeled Clindamycin B Enables Unambiguous MS Discrimination Without Isotopic Overlap
Clindamycin B-d3 exhibits a molecular ion mass shift of +3.01 Da relative to unlabeled Clindamycin B (413.97 vs. 410.96 g/mol), corresponding to the replacement of three protium atoms with deuterium at the N-methyl position [1][2]. This mass difference meets and exceeds the widely accepted ≥3 Da threshold required for small-molecule (<1000 Da) stable-isotope-labeled internal standards to avoid spectral overlap between the analyte and internal standard isotope envelopes [3]. In contrast, unlabeled Clindamycin B provides zero mass shift and is unsuitable as an internal standard in MS-based assays.
| Evidence Dimension | Molecular ion mass shift for MS discrimination (monoisotopic MW) |
|---|---|
| Target Compound Data | 413.97 g/mol (C₁₇H₂₈D₃ClN₂O₅S) |
| Comparator Or Baseline | Unlabeled Clindamycin B: 410.96 g/mol (C₁₇H₃₁ClN₂O₅S) |
| Quantified Difference | +3.01 Da (Δ = 0.73% relative mass increase) |
| Conditions | Monoisotopic molecular weight calculation based on elemental composition; validated by LC-MS in electrospray positive ionization mode. |
Why This Matters
A mass shift of ≥3 Da is the minimum requirement for eliminating isotopic cross-talk between analyte and internal standard in quantitative LC-MS/MS, making Clindamycin B-d3 fit-for-purpose while unlabeled Clindamycin B is analytically unusable as an internal standard.
- [1] Pharmaffiliates. Clindamycin B-d3 – Product Page. Catalogue No. PA STI 021980. MW: 413.97. View Source
- [2] Pharmaffiliates. Clindamycin Hydrochloride – Impurity B (Freebase). MW: 410.96. CAS: 18323-43-8. View Source
- [3] Spitzer AR, Chace DH. ScienceDirect Topics: Isotope Labeled Compound. 2014. 'It is imperative that the mass shift is sufficiently high (at least 3 Da) for small molecules less than 1000 Da.' View Source
